(1-Dimethylcarbamoylcyclobutyl)carbamic acid tert-butyl ester
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Overview
Description
(1-Dimethylcarbamoylcyclobutyl)carbamic acid tert-butyl ester is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutyl ring and a tert-butyl ester group. Its properties make it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dimethylcarbamoylcyclobutyl)carbamic acid tert-butyl ester typically involves the reaction of cyclobutylamine with dimethylcarbamoyl chloride to form the intermediate (1-Dimethylcarbamoylcyclobutyl)amine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(1-Dimethylcarbamoylcyclobutyl)carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the dimethylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
(1-Dimethylcarbamoylcyclobutyl)carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-Dimethylcarbamoylcyclobutyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
(1-Dimethylcarbamoylcyclopropyl)carbamic acid tert-butyl ester: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
(1-Dimethylcarbamoylcyclohexyl)carbamic acid tert-butyl ester: Contains a cyclohexyl ring, offering different steric and electronic properties.
Uniqueness
(1-Dimethylcarbamoylcyclobutyl)carbamic acid tert-butyl ester is unique due to its cyclobutyl ring, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
tert-butyl N-[1-(dimethylcarbamoyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)13-12(7-6-8-12)9(15)14(4)5/h6-8H2,1-5H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRQOCQMJNLSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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